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Sfrngvgsgvkktsfrrakq -

Sfrngvgsgvkktsfrrakq

Catalog Number: EVT-15420344
CAS Number:
Molecular Formula: C95H160N34O27
Molecular Weight: 2210.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SFRNGVGSGVKKTSFRRAKQ is a neuropeptide that plays a significant role in various biological processes, particularly in the central nervous system of vertebrates. This peptide is highly conserved across species, indicating its importance in physiological functions. It is primarily associated with neuropeptide signaling pathways, influencing behaviors such as anxiety and social recognition.

Source

The peptide SFRNGVGSGVKKTSFRRAKQ has been identified in several studies focusing on neuropeptide systems in vertebrates. It is notably referenced in works discussing its role in social fear conditioning and other neurobiological functions . The peptide's sequence is derived from various vertebrate species, highlighting its evolutionary conservation .

Classification

SFRNGVGSGVKKTSFRRAKQ is classified as a neuropeptide, which are small protein-like molecules used by neurons to communicate with each other. Neuropeptides are involved in a wide range of functions, including the modulation of pain, reward, food intake, metabolism, reproduction, social behaviors, and stress responses .

Synthesis Analysis

Methods

The synthesis of SFRNGVGSGVKKTSFRRAKQ can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique that allows for the stepwise addition of amino acids to form peptides. This method involves:

  1. Resin Preparation: A solid support resin is functionalized to anchor the first amino acid.
  2. Coupling Reactions: Each subsequent amino acid is coupled to the growing peptide chain using activating agents.
  3. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin and purified.

Technical Details

The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and purity of the synthesized peptide .

Molecular Structure Analysis

Structure

The molecular structure of SFRNGVGSGVKKTSFRRAKQ consists of a linear chain of amino acids. The sequence can be broken down into distinct segments that may contribute to its biological activity.

Data

  • Molecular Weight: Approximately 2,000 Daltons.
  • Amino Acid Composition: The peptide includes serine, phenylalanine, arginine, and lysine among others.

Structural analysis using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) could provide insights into its three-dimensional conformation and potential interaction sites with receptors .

Chemical Reactions Analysis

Reactions

SFRNGVGSGVKKTSFRRAKQ participates in various biochemical reactions within the body, particularly involving receptor binding and signal transduction pathways.

Technical Details

Upon binding to specific receptors (such as neuropeptide Y receptors), it triggers conformational changes that initiate intracellular signaling cascades. These cascades can lead to physiological responses such as altered neuronal excitability or changes in neurotransmitter release .

Mechanism of Action

Process

The mechanism of action for SFRNGVGSGVKKTSFRRAKQ primarily involves its interaction with G-protein coupled receptors (GPCRs). Upon binding:

  1. Receptor Activation: The peptide binds to its receptor on the target cell surface.
  2. Signal Transduction: This binding activates intracellular G-proteins.
  3. Physiological Response: The activated G-proteins modulate downstream signaling pathways that affect neuronal activity and behavior.

Data

Research indicates that this neuropeptide can influence anxiety-related behaviors by modulating neurotransmitter systems involved in stress responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous solutions due to its polar amino acids.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • Reactivity: Susceptible to enzymatic degradation by peptidases in biological systems.

Analyses using techniques like circular dichroism (CD) spectroscopy can provide insights into the secondary structure of the peptide under different conditions .

Applications

Scientific Uses

SFRNGVGSGVKKTSFRRAKQ has several applications in scientific research:

  • Neuroscience Research: Studied for its role in anxiety disorders and social behavior modulation.
  • Pharmacological Studies: Investigated as a potential target for drug development aimed at treating anxiety-related conditions.
  • Biochemical Assays: Utilized in assays to understand neuropeptide interactions with their receptors.
Introduction to Microbial Peptide-Binding Systems

Role of ABC Transporters in Microbial Physiology

ABC transporters constitute one of the largest protein superfamilies across all domains of life, characterized by conserved nucleotide-binding domains (NBDs) and transmembrane domains (TMDs). The core functional unit comprises two NBDs that hydrolyze ATP and two TMDs that form the substrate translocation pathway. Critical structural motifs include:

  • Walker A/B motifs: Bind ATP phosphate groups
  • LSGGQ motif: Facilitates ATP hydrolysis
  • A-loop: Stabilizes the adenine ring
  • H-loop: Catalyzes hydrolysis transition state [2]

Table 1: Structural Classification of ABC Transporters Relevant to Peptide Binding

TypeFunctionStructural FeaturesSubstrate Examples
Type IImporter5-6 transmembrane helices; periplasmic SBPsOligopeptides, amino acids
Type IIImporter10 transmembrane helices; high-affinity SBPsCobalamin, siderophores
Type IVExporterAsymmetric TMD organizationAntimicrobial peptides, toxins
Type VIIExtractorMechanotransduction domainsMacrolide antibiotics [2]

In Gram-positive bacteria like L. lactis, substrate-binding proteins (SBPs) are tethered to the membrane surface rather than free-floating. These SBPs exhibit a bilobate structure with a hinge region that undergoes conformational changes upon peptide binding. The SBP-peptide complex then docks onto the TMDs, triggering ATPase activity through NBD dimerization. This coupling mechanism allows L. lactis to scavenge peptides efficiently even in nutrient-poor environments like plant surfaces or dairy matrices [2] [9]. Energy transduction occurs via a "power stroke" mechanism where ATP hydrolysis drives TMD reorientation, releasing peptides into the cytoplasm for metabolic utilization.

Evolutionary Significance of Broad-Specificity Peptide-Binding Proteins

Comparative genomics reveals that wild plant-associated L. lactis strains possess significantly expanded ABC transporter repertoires compared to domesticated dairy strains. For example, the cranberry isolate T-21 encodes 15% more peptide transporters than the industrial strain IL1403, reflecting adaptation to heterogeneous ecological niches. This genetic enrichment follows the life history trajectory:

  • Plant-adapted ancestors: Required diverse transporters for variable nutrient landscapes
  • Dairy domestication: Selected for genome reduction (loss of redundant transporters)
  • Reversion potential: Retained genetic flexibility enables environmental re-colonization [9]

The oligopeptide-binding protein OppA exemplifies evolutionary tuning of binding specificity. Wild strains exhibit OppA variants with expanded binding pockets capable of accommodating peptides from 4 to 35 residues, including the 20-mer "Sfrngvgsgvkktsfrrakq". This promiscuity stems from:

  • Flexible backbone conformation: Accommodates varying peptide lengths
  • Non-specific sidechain interactions: Hydrophobic pockets tolerate diverse residues
  • Electrostatic compatibility: Adaptable charge distribution for cationic/zwitterionic ligands [9]

Table 2: Peptide Binding Affinities of OppA Variants in Lactococcal Strains

Strain OriginBinding Affinity Range (Kd, μM)Peptide Length SpecificityNotable Adaptations
Wild cranberry (T-21)0.1 - 10.04-35 residuesPlastic binding cleft; charge-switching residues
Dairy (IL1403)0.5 - 5.05-18 residuesRigidified substrate tunnel; size exclusion gate
Fermented food (KF147)0.2 - 8.05-25 residuesIntermediate flexibility; enhanced dipeptide recognition [9]

This transporter plasticity provides competitive advantages during environmental shifts. When transferred from plants to milk, L. lactis experiences strong selection for retention of broad-specificity transporters that can process casein-derived peptides. Genomic erosion occurs primarily through pseudogenization of non-essential transporters rather than deletion, preserving evolutionary flexibility [9].

Physiological Relevance of SFRNGVGSGVKKTSFRRAKQ in Lactococcus lactis Metabolism

The cationic peptide "Sfrngvgsgvkktsfrrakq" (Pep-S20) serves dual metabolic functions in L. lactis physiology. As a nitrogen source, it undergoes intracellular processing:

  • Cytoplasmic transport: Via OppABCDF system with OppA binding affinity Kd ≈ 0.8 μM
  • Endoproteolytic cleavage: PepO/PepF aminopeptidases release free amino acids
  • Metabolic channeling: Lys/Arg residues feed glutamate biosynthesis; hydrophobic residues fuel energy metabolism [9]

Beyond nutritional roles, Pep-S20 significantly modulates redox homeostasis. L. lactis T-21 exhibits Pep-S20-dependent upregulation of pyruvate kinase (3.2-fold) and NADH oxidase (4.7-fold) during aerobic growth. This regulatory circuit functions through:

  • Peptide-induced gene expression: Pep-S20 activates CodY regulon, derepressing stress response genes
  • Enhanced pyruvate pool: Amino acid catabolism increases pyruvate concentration (up to 93 mM)
  • Non-enzymatic detoxification: Pyruvate reacts with H₂O₂ forming acetate, CO₂, and H₂O [3]

The pyruvate-mediated antioxidant system provides crucial protection against oxidative stress during dairy fermentation where H₂O₂ accumulation inhibits glyceraldehyde-3-phosphate dehydrogenase. Strains with Pep-S20 transport capability show 3.5-fold higher survival under oxidative conditions compared to transporter-deficient mutants. This metabolic integration positions Pep-S20 as both a nutrient source and a regulatory signal coordinating redox balance in L. lactis [3] [9].

Table 3: Metabolic Impact of Pep-S20 Transport in L. lactis

Metabolic ParameterWithout Pep-S20With Pep-S20Physiological Consequence
Pyruvate concentration18 ± 3 mM93 ± 8 mMEnhanced H₂O₂ scavenging
NADH oxidase activity142 ± 15 nmol/min/mg426 ± 22 nmol/min/mgReduced O₂·⁻ accumulation
Glyceraldehyde-3-P dehydrogenase inhibition78% ± 5%12% ± 3%Preserved glycolytic flux
Aerobic growth rate0.015 h⁻¹0.042 h⁻¹Improved biomass yield [3]

The peptide's sequence features determine its metabolic efficiency:

  • N-terminal serine-rich domain: Facilitates OppA recognition
  • Central valine-lysine repeats: Yield branched-chain amino acids upon cleavage
  • C-terminal arginine cluster: Generates redox buffers (glutathione precursors)

This multifunctionality exemplifies how peptide transport systems integrate nutritional biochemistry with stress adaptation, providing L. lactis with metabolic versatility to thrive in fluctuating environments [3] [9].

Properties

Product Name

Sfrngvgsgvkktsfrrakq

IUPAC Name

5-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]hexanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C95H160N34O27

Molecular Weight

2210.5 g/mol

InChI

InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110)

InChI Key

RLPBYGCOBLSFSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N

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